molecular formula C18H24N4O2S B2501132 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 2034420-18-1

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2501132
CAS No.: 2034420-18-1
M. Wt: 360.48
InChI Key: FFPLXDNBPOSONE-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic small molecule of interest in early-stage pharmacological research. Compounds featuring pyrazole and sulfonamide motifs, similar to this one, are frequently investigated as potential inhibitors of protein kinases, which are key regulators in cellular signaling pathways . The integration of a cyclopropanesulfonamide group is a structural feature seen in kinase inhibitor design, as this moiety can contribute to target potency and selectivity . The molecular architecture, which includes a pyridine nitrogen hydrogen bond acceptor and a lipophilic cyclopentyl group, is characteristic of scaffolds designed to bind competitively in the ATP-binding site of kinase enzymes . This compound is provided exclusively for research applications in biochemistry and cell biology. It is intended for in vitro studies only and is not for use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c23-25(24,17-5-6-17)22(16-3-1-2-4-16)14-13-21-12-9-18(20-21)15-7-10-19-11-8-15/h7-12,16-17H,1-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPLXDNBPOSONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. The compound features a complex structure that integrates a cyclopentyl group, a pyridine ring, and a pyrazole moiety, which are known for their pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S. The structure can be characterized by the following components:

ComponentDescription
Cyclopentyl GroupProvides lipophilicity and enhances membrane permeability.
Pyridine RingContributes to the interaction with biological targets due to its nitrogen atom.
Pyrazole MoietyKnown for various biological activities, including anti-inflammatory and anticancer effects.
Sulfonamide GroupEnhances solubility and may interact with specific enzymes or receptors.

The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to various biological responses. However, detailed studies on the exact pathways remain limited.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications, particularly in the fields of oncology and inflammation:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing pyrazole rings have shown selective cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Effects : The presence of the pyrazole moiety is associated with anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Case Studies

While specific case studies on this compound are sparse, related compounds have demonstrated promising results:

  • Study on Pyrazole Derivatives : A study evaluated the anticancer effects of various pyrazole derivatives, revealing that certain modifications led to enhanced activity against non-small cell lung cancer (NSCLC) cell lines .
  • Inhibition Studies : Research has shown that similar compounds can inhibit specific enzymes involved in cancer progression, suggesting potential therapeutic roles for this compound in oncology .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is presented:

Compound NameStructural FeaturesBiological Activity
N-cyclopentyl-N-(pyridin-2-ylmethyl)oxamideCyclopentyl + pyridineAnticancer potential
N-cyclopentyl-N-(2-(3-pyridyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamideSimilar structure with methanesulfonamideAnti-inflammatory effects
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamideIncludes nicotinamidePotential PHD inhibitors

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:
  • Core : Cyclopropanesulfonamide.
  • Substituents : Cyclopentyl group, ethyl linker, pyridin-4-yl-pyrazole.
  • Key Functional Groups : Sulfonamide (–SO₂NH–), pyridine, pyrazole.
Analog 1: N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide ()
  • Core : Pyridinesulfonamide.
  • Substituents : 4-Chlorophenyl carbamoyl, 3,4,5-trimethylpyrazole.
  • Key Features : Chlorophenyl group enhances lipophilicity; trimethylpyrazole increases steric bulk.
  • Comparison : Lacks cyclopropane but shares sulfonamide and pyridine-pyrazole motifs. The chlorophenyl group may improve membrane permeability compared to the target’s cyclopentyl chain .
Analog 2: N-Isopropyl/cyclopropyl benzene-sulfonamide derivatives ()
  • Core : Benzenesulfonamide.
  • Substituents: Pyrazolo[3,4-d]pyrimidinyl, fluorophenyl-chromenone (); pyridazine-pyrrolidinyl ().
  • Key Features : Bulky heterocyclic systems (e.g., pyrazolo-pyrimidine) enhance target specificity.
  • Comparison : The target’s pyridinyl-pyrazole is less complex but retains hydrogen-bonding capability. Cyclopropane in the target may confer greater rigidity than the isopropyl/cyclopropyl groups in these analogs .
Target Compound:

Likely synthesized via:

Sulfonamide Formation : Coupling cyclopropanesulfonyl chloride with a cyclopentylamine intermediate.

Pyrazole-Pyridine Assembly : Suzuki-Miyaura coupling or nucleophilic substitution to attach pyridin-4-yl to pyrazole.

Ethyl Linker Installation : Alkylation or amidation to connect the pyrazole-ethyl chain to the sulfonamide .

Analog 1 ():
  • Synthesized via carbamoylation of pyridinesulfonamide with 4-chlorophenyl isocyanate.
  • Key Step : Urea bond formation, contrasting with the target’s alkylation/amidation steps .
Analog 2 ():
  • Employed HATU/DIEA-mediated amidation and palladium-catalyzed hydrogenation.

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~450–500 (estimated) 421.87 g/mol 616.9 g/mol
Solubility Moderate (cyclopropane reduces logP) Low (chlorophenyl increases logP) Low (bulky heterocycles)
Thermal Stability High (rigid cyclopropane) Moderate (flexible urea bond) High (aromatic stacking)
  • Key Insight : The target’s cyclopropane may improve solubility compared to Analog 1’s chlorophenyl group but reduce it relative to simpler sulfonamides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Pyrazole intermediates (e.g., 3-(pyridin-4-yl)-1H-pyrazole) are coupled with cyclopropanesulfonamide derivatives using cesium carbonate as a base and copper(I) bromide as a catalyst in solvents like DMSO at 35–50°C .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the final product, with yields often below 20% due to steric hindrance from the cyclopentyl and cyclopropyl groups .
    • Key parameters : Solvent polarity, reaction time (48–72 hours), and stoichiometric ratios of amines to sulfonamide precursors must be optimized to mitigate side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify cyclopentyl/cyclopropyl proton environments and sulfonamide resonance splitting patterns .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]+^+ peaks matching theoretical values within 2 ppm error) .
  • Elemental analysis : Validate purity (>95%) and elemental composition .

Advanced Research Questions

Q. How can conflicting crystallographic data for sulfonamide-pyrazole derivatives be resolved?

  • Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Refine structures using SHELXL for high-resolution data (R factor <0.05). For twinned crystals, employ SHELXD for phase determination and SHELXE for density modification .
  • Validation : Cross-reference torsion angles and bond lengths with similar compounds (e.g., cyclopropane C-C bonds average 1.51 Å; deviations >0.02 Å suggest strain or impurities) .

Q. What experimental strategies address low yields in cyclopropane-sulfonamide coupling reactions?

  • Answer :

  • Catalyst optimization : Replace copper(I) bromide with palladium catalysts (e.g., Pd(PPh3_3)4_4) for improved regioselectivity in pyrazole functionalization .
  • Microwave-assisted synthesis : Reduce reaction time from days to hours (e.g., 120°C, 30 minutes) while maintaining yield parity .
  • Protecting groups : Temporarily block reactive sites on the pyrazole ring to prevent undesired alkylation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets for this compound?

  • Answer :

  • In vitro assays : Screen against kinase or protease panels (e.g., IC50_{50} determination for pyrazole-binding enzymes) using fluorescence polarization or SPR .
  • Molecular docking : Model interactions between the cyclopropyl-sulfonamide moiety and ATP-binding pockets (e.g., using AutoDock Vina with PyMOL visualization) .
  • Control experiments : Compare with analogs lacking the pyridinyl group to isolate pharmacophore contributions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activity for sulfonamide-pyrazole hybrids?

  • Answer :

  • Assay variability : Normalize data against positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical buffer/pH conditions .
  • Solubility effects : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
  • Metabolic stability : Perform liver microsome studies to rule out rapid degradation masking true activity .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) .
  • Synthetic protocols : Multi-step procedures from PCT/US12/061508 .
  • SAR tools : Molecular Operating Environment (MOE) for docking, PubChem for analog comparisons .

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